![molecular formula C18H17N5O B2543636 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2176152-28-4](/img/structure/B2543636.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic synthesis. The synthetic route often starts with the formation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include cetylpyridinium chloride and domiphen bromide, which share structural features and functional groups .
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to a pyrimidine ring and a pyrazole moiety, which are known for their diverse biological activities.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of kinase activity, influencing pathways involved in cell proliferation and survival .
Target Interaction
- Kinase Inhibition : The compound has been reported to inhibit specific kinases, which play crucial roles in cancer cell signaling pathways.
- Receptor Binding : It may also exhibit affinity for certain receptors involved in neurotransmission, potentially impacting neurological functions.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .
Neuroleptic Effects
Research has shown that compounds with similar structures exhibit neuroleptic activity. For instance, benzamides have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models. The structure of this compound suggests potential neuroleptic properties that warrant further investigation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropyl and pyrazole groups significantly influence the biological activity of the compound. For example:
- Cyclopropyl Substitution : Variations in the cyclopropyl group can enhance or reduce kinase inhibitory activity.
- Pyrazole Variants : Different substitutions on the pyrazole ring affect receptor binding affinity and selectivity.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound effectively reduced cell viability through apoptosis induction.
- Animal Models : In vivo studies using rat models demonstrated significant reductions in tumor size when treated with this compound compared to control groups.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(14-3-1-4-16(9-14)23-8-2-7-22-23)19-11-15-10-17(13-5-6-13)21-12-20-15/h1-4,7-10,12-13H,5-6,11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRJZRJQDPDPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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